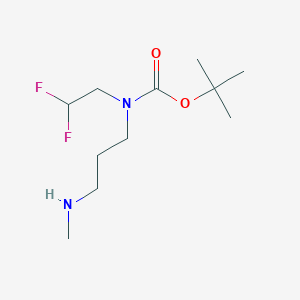
tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a difluoroethyl group, and a methylamino propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
科学的研究の応用
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate has several applications in scientific research:
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
tert-Butyl (3-(methylamino)propyl)carbamate: Similar in structure but lacks the difluoroethyl group.
tert-Butyl (2-(methylamino)ethyl)carbamate: Contains a different alkyl chain length compared to the target compound
Uniqueness
The presence of the difluoroethyl group in tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C11H22F2N2O2 |
|---|---|
分子量 |
252.30 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoroethyl)-N-[3-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C11H22F2N2O2/c1-11(2,3)17-10(16)15(8-9(12)13)7-5-6-14-4/h9,14H,5-8H2,1-4H3 |
InChIキー |
IYRHHHPTCLPGFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCNC)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
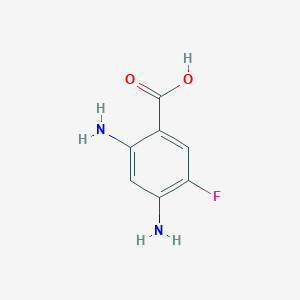

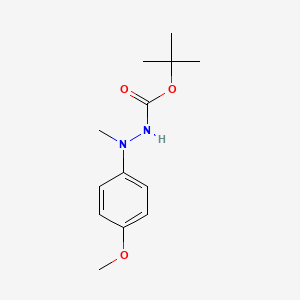
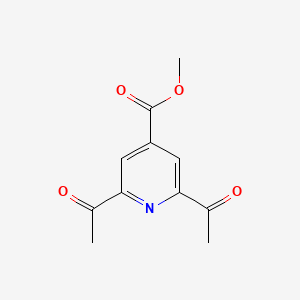
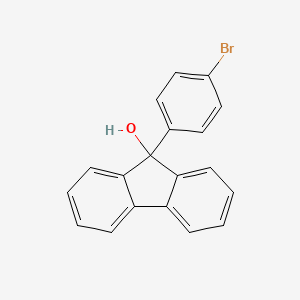
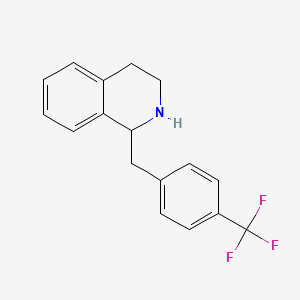
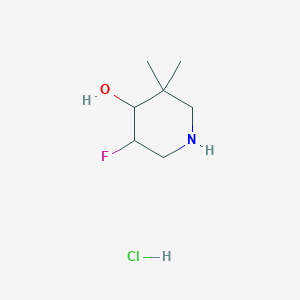
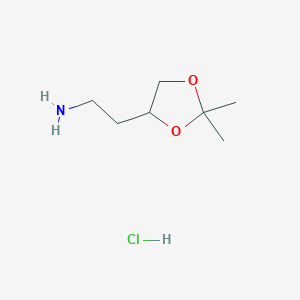

![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
